3-(3,3,3-Trifluoropropoxy)benzaldehyde
Overview
Description
3-(3,3,3-Trifluoropropoxy)benzaldehyde is an organic compound with the molecular formula C10H9F3O2 and a molecular weight of 218.17 g/mol . It is characterized by the presence of a trifluoropropoxy group attached to a benzaldehyde moiety. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3,3-Trifluoropropoxy)benzaldehyde typically involves the reaction of 3-hydroxybenzaldehyde with 3,3,3-trifluoropropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The general reaction scheme is as follows:
3-Hydroxybenzaldehyde+3,3,3-Trifluoropropyl bromideK2CO3,DMFthis compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-(3,3,3-Trifluoropropoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoropropoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 3-(3,3,3-Trifluoropropoxy)benzoic acid.
Reduction: 3-(3,3,3-Trifluoropropoxy)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3,3,3-Trifluoropropoxy)benzaldehyde has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3,3,3-Trifluoropropoxy)benzaldehyde depends on the specific context of its use. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its effects are mediated by interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular pathways and functions.
Comparison with Similar Compounds
Similar Compounds
- 3-(Trifluoromethoxy)benzaldehyde
- 3-(Trifluoroethoxy)benzaldehyde
- 3-(Trifluorobutoxy)benzaldehyde
Uniqueness
3-(3,3,3-Trifluoropropoxy)benzaldehyde is unique due to the presence of the trifluoropropoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s reactivity and stability, making it valuable in various applications compared to its analogs .
Properties
IUPAC Name |
3-(3,3,3-trifluoropropoxy)benzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c11-10(12,13)4-5-15-9-3-1-2-8(6-9)7-14/h1-3,6-7H,4-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGVVKEHXDLBHMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCC(F)(F)F)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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